![molecular formula C3H8ClNO2S B1291719 Ethyl(methyl)sulfamoyl chloride CAS No. 35856-61-2](/img/structure/B1291719.png)
Ethyl(methyl)sulfamoyl chloride
Overview
Description
Ethyl(methyl)sulfamoyl chloride is a compound that can be associated with various chemical reactions and has potential applications in organic synthesis. Although the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactivity of this compound.
Synthesis Analysis
The synthesis of related sulfamoyl and methylsulfonyl compounds is well-documented. For instance, ethylammonium N-sulfonic acid chloride, a sulfonic acid functionalized ionic liquid, was synthesized and used as a catalyst for the synthesis of xanthene derivatives . Similarly, the synthesis of methylsulfonyl and sulfamoyl acetamides and ethyl acetates as COX-2 inhibitors has been reported . These methods could potentially be adapted for the synthesis of this compound by substituting appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of the ethyl methyl sulfide-mercury(II) chloride complex was determined by X-ray diffraction, which revealed a trans conformation about the CS-CC axis . This information can be useful in predicting the molecular geometry and potential reactivity of this compound.
Chemical Reactions Analysis
Several papers discuss the chemical reactivity of compounds similar to this compound. For instance, ethyl glyoxylate N-tosylhydrazone was used as a sulfonyl-transfer reagent in base-catalyzed sulfa-Michael reactions . This suggests that this compound could also participate in similar sulfonyl-transfer reactions. Additionally, the reactivity of ethyl 2-thenyl sulfide in various conditions has been explored, providing insights into the behavior of sulfur-containing compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, which can help infer the properties of this compound. For example, ionic liquids containing methyl- and ethyl-sulfate anions were found to be stable, water-soluble, and displayed an electrochemical window of greater than 4 V . These properties are relevant when considering the potential applications of this compound in various chemical processes.
Scientific Research Applications
1. Efficient Method for Sulfamoylation of Hydroxyl Group
Ethyl(methyl)sulfamoyl chloride has been applied in the sulfamoylation of hydroxyl groups. The process is accelerated when using N, N-dimethylacetamide or 1-methyl-2-pyrrolidone as a solvent. This method results in high yields of target sulfamates without requiring a base, and it is applicable to a wide range of hydroxyl groups (Okada, Iwashita, & Koizumi, 2000).
2. Activation for Synthesis of Aliphatic Sulfonamides
This compound has been used in the activation of sulfamoyl chlorides for the synthesis of aliphatic sulfonamides. This process involves the abstraction of Cl-atom by a silyl radical, facilitating the hydrosulfamoylation of inexpensive olefins. This method is significant for late-stage functionalization in medicinal chemistry, producing complex molecules such as sulfonamide-containing cyclobutyl-spirooxindoles (Hell et al., 2019).
3. Synthesis of Sulfamoyl-4-oxoquinoline-3-carboxamides
This compound is instrumental in synthesizing sulfamoyl-4-oxoquinoline-3-carboxamides. These compounds have been used as correctors for defective gating of the DeltaF508-cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel, highlighting their potential in therapeutic applications (Suen, Robins, Yang, Verkman, Nantz, & Kurth, 2006).
4. Novel Zinc Ion-Selective Membrane Electrode
This compound derivatives have been used in the preparation of a PVC-based Zn2+-selective electrode. This electrode displayed a broad working concentration range and fast response time, proving useful for determining zinc(II) contents in various materials (Saleh & Gaber, 2001).
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl(methyl)sulfamoyl chloride is a chemical compound used in organic synthesis It’s often used as an intermediate in the synthesis of various organic compounds, suggesting that its targets could be diverse depending on the specific reaction it’s involved in .
Mode of Action
As an intermediate in organic synthesis, it likely interacts with its targets through chemical reactions, leading to the formation of new compounds . More research is needed to provide a detailed explanation of its interaction with its targets.
Biochemical Pathways
As an intermediate in organic synthesis, it’s likely involved in various biochemical pathways depending on the specific compounds it’s used to synthesize .
Pharmacokinetics
As a chemical used in synthesis, its bioavailability would depend on the specific conditions of the reaction it’s involved in .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific compounds it’s used to synthesize. As an intermediate in organic synthesis, its primary role is to participate in chemical reactions that lead to the formation of new compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For instance, it’s typically stored at room temperature, suggesting that it’s stable under these conditions . More research is needed to fully understand how different environmental factors influence its action.
Biochemical Analysis
Biochemical Properties
Ethyl(methyl)sulfamoyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonation reactions. These interactions often involve the transfer of the sulfonyl group from this compound to nucleophilic sites on the target biomolecules. This modification can alter the activity, stability, and function of the biomolecules, making this compound a valuable tool in biochemical research .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonation of proteins and enzymes by this compound can lead to changes in their activity and interactions with other cellular components. This can result in alterations in cell function, including changes in metabolic pathways and gene expression patterns .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to act as a sulfonating agent. It binds to nucleophilic sites on biomolecules, leading to the transfer of the sulfonyl group. This can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the sulfonation of proteins can lead to changes in their conformation and interactions with other cellular components, ultimately affecting gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade over time, especially when exposed to moisture or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can induce specific biochemical modifications without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and adverse physiological responses. It is crucial to determine the appropriate dosage to achieve the desired biochemical effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its role as a sulfonating agent. It interacts with enzymes and cofactors involved in sulfonation reactions, leading to the formation of sulfonated metabolites. These metabolites can have different biological activities and can influence metabolic flux and metabolite levels within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
N-ethyl-N-methylsulfamoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO2S/c1-3-5(2)8(4,6)7/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSWXMTQLPYVTLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627187 | |
Record name | Ethyl(methyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
35856-61-2 | |
Record name | Ethyl(methyl)sulfamyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70627187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethyl-N-methylsulfamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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